1-Chloro-4-propylbenzene

Description

Significance of Aryl Halides in Organic Synthesis and Industrial Processes

Aryl halides, or haloarenes, are aromatic compounds where one or more hydrogen atoms on an aromatic ring are substituted by a halogen. wikipedia.org This class of compounds holds significant importance in both academic research and industrial applications. They serve as crucial precursors in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, dyes, and plastics. iitk.ac.infiveable.me

The reactivity of aryl halides is distinct from their aliphatic counterparts, the haloalkanes. wikipedia.org The carbon-halogen bond in aryl halides is strengthened by the delocalized π-electron system of the aromatic ring, making them generally less reactive towards simple nucleophilic substitution reactions. fiveable.me However, this apparent inertness can be overcome under specific conditions or through the use of transition metal catalysts. fiveable.me This has led to the development of powerful cross-coupling reactions, such as the Suzuki and Heck reactions, which have revolutionized the formation of carbon-carbon bonds and are cornerstones of modern organic synthesis. fiveable.me

Aryl chlorides, a subset of aryl halides, are widely used as solvents and are primarily synthesized through the direct chlorination of aromatic compounds using a Lewis acid catalyst. wikipedia.org Furthermore, aryl halides can be converted into organometallic reagents, such as Grignard or organolithium reagents, which are potent nucleophiles in their own right. wikipedia.orgfiveable.me The specific halogen atom present in the aryl halide influences its reactivity, with iodides being the most reactive and chlorides the least in many coupling reactions. fiveable.mefiveable.me

Overview of Propylbenzene (B89791) Derivatives in Chemical Literature

Propylbenzene and its derivatives are a class of alkylbenzenes that have been the subject of various chemical studies. Propylbenzene itself can exist as two isomers: n-propylbenzene and isopropylbenzene (cumene). wikipedia.org These compounds and their derivatives are found in natural products and are utilized as solvents and intermediates in chemical manufacturing. nih.govbiosynth.com

The propyl group, being an alkyl group, is generally considered an ortho-, para-director in electrophilic aromatic substitution reactions. Research into the reactions of propylbenzene derivatives often explores this directing effect. For instance, the nitration of n-propylbenzene has been a subject of study to understand the distribution of its nitro-derivatives. rsc.org Furthermore, methods for the regioselective metallation of propylbenzene have been developed to create specific stilbene (B7821643) derivatives. rsc.org The synthesis of various substituted propylbenzenes is a recurring topic, often involving Friedel-Crafts acylation followed by reduction to achieve the desired substitution pattern. quora.com

Research Landscape and Gaps Pertaining to 1-Chloro-4-propylbenzene

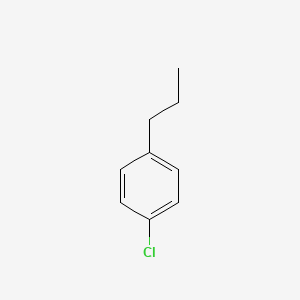

This compound, also known as p-chloropropylbenzene, is a specific disubstituted benzene (B151609) derivative that combines the features of both an aryl halide and an alkylbenzene. cymitquimica.comcymitquimica.com Its chemical formula is C₉H₁₁Cl, and it has a molecular weight of approximately 154.64 g/mol . cymitquimica.comsigmaaldrich.com It is typically a colorless to light yellow liquid. cymitquimica.comcymitquimica.com

The existing research on this compound primarily focuses on its synthesis and its role as an intermediate in the creation of other organic compounds, including pharmaceuticals and agrochemicals. cymitquimica.com Synthetic routes to this compound often involve multi-step processes, such as the Friedel-Crafts acylation of benzene with propanoyl chloride, followed by chlorination and subsequent reduction of the keto group. quora.comechemi.com The order of these steps is crucial to achieve the desired 1,4- (para) substitution pattern.

While its physical and chemical properties are documented, including its molecular weight and formula, a comprehensive understanding of its reactivity in a wide range of chemical transformations appears to be an area with potential for further exploration. chemeo.comnih.gov For example, while it is known to undergo electrophilic aromatic substitution, detailed kinetic and mechanistic studies on these reactions are not extensively reported. cymitquimica.com Similarly, its application in modern catalytic cross-coupling reactions, beyond its general use as an intermediate, represents a potential gap in the current body of literature. Further investigation into its unique reactivity, driven by the interplay of the chloro and propyl substituents, could unveil new synthetic methodologies and applications for this compound.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₁Cl | cymitquimica.comnih.gov |

| Molecular Weight | 154.64 g/mol | cymitquimica.comsigmaaldrich.com |

| Appearance | Colorless to light yellow clear liquid | cymitquimica.comcymitquimica.com |

| CAS Number | 52944-34-0 | nih.gov |

| IUPAC Name | This compound | nih.gov |

| Synonyms | p-Chloropropylbenzene, 4-Propylchlorobenzene | cymitquimica.comcymitquimica.com |

| InChI | 1S/C9H11Cl/c1-2-3-8-4-6-9(10)7-5-8/h4-7H,2-3H2,1H3 | nih.gov |

| InChI Key | QXQAPNSHUJORMC-UHFFFAOYSA-N | nih.gov |

| SMILES | CCCc1ccc(Cl)cc1 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-propylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl/c1-2-3-8-4-6-9(10)7-5-8/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXQAPNSHUJORMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80334633 | |

| Record name | 1-Chloro-4-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52944-34-0 | |

| Record name | 1-Chloro-4-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Chloro-4-propylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Chloro 4 Propylbenzene

Direct Halogenation Approaches to 1-Chloro-4-propylbenzene

Direct halogenation involves the introduction of a chlorine atom onto a pre-existing propylbenzene (B89791) molecule. This approach leverages the principles of electrophilic aromatic substitution (EAS), where the aromatic ring acts as a nucleophile to attack an electrophilic chlorine species.

The most common method for the direct chlorination of an aromatic ring is electrophilic aromatic substitution. In this reaction, propylbenzene is treated with molecular chlorine (Cl₂) in the presence of a Lewis acid catalyst. msu.edu The catalyst, typically iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), polarizes the Cl-Cl bond, generating a potent electrophile (Cl⁺) that is attacked by the electron-rich benzene (B151609) ring. youtube.comyoutube.com

The general reaction is as follows: C₆H₅CH₂CH₂CH₃ + Cl₂ --(FeCl₃)--> ClC₆H₄CH₂CH₂CH₃ + HCl

The reaction proceeds via a two-step mechanism common to EAS reactions. msu.edumasterorganicchemistry.com First, the π-electron system of the propylbenzene ring attacks the electrophilic chlorine, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org In the second step, a weak base (like FeCl₄⁻) removes a proton from the carbon atom bearing the new chlorine substituent, restoring the aromaticity of the ring and yielding the chlorinated product. chemguide.co.uk

When a monosubstituted benzene, such as propylbenzene, undergoes electrophilic aromatic substitution, the position of the incoming electrophile is directed by the existing substituent. The n-propyl group is an alkyl group, which is known to be an activating substituent and an ortho, para-director. This is due to two main effects:

Inductive Effect: The alkyl group donates electron density to the ring through the sigma bond, making the ring more nucleophilic and reactive towards electrophiles than benzene itself.

Hyperconjugation: Electron density from the C-H bonds on the carbon adjacent to the ring can be delocalized into the π-system of the ring, preferentially stabilizing the arenium ion intermediates for ortho and para attack.

Consequently, the direct chlorination of propylbenzene yields a mixture of two primary isomers: 1-chloro-2-propylbenzene (B155286) (ortho) and the desired this compound (para). A negligible amount of the meta isomer is typically formed. libretexts.org

While electronic effects favor both ortho and para positions, steric hindrance plays a crucial role in determining the final product ratio. The bulky nature of the propyl group hinders the approach of the electrophile to the adjacent ortho positions. Therefore, the para position, being less sterically encumbered, is generally favored. This results in the para isomer being the major product. quora.com Controlling reaction conditions such as temperature and catalyst choice can further influence this ratio, although separation of the isomers via methods like distillation is often required to obtain pure this compound.

| Isomer | Substitution Position | Expected Yield | Controlling Factors |

|---|---|---|---|

| This compound (Para) | Position 4 | Major Product | Electronic directing effect, less steric hindrance. |

| 1-Chloro-2-propylbenzene (Ortho) | Position 2 | Minor Product | Electronic directing effect, significant steric hindrance from the propyl group. |

| 1-Chloro-3-propylbenzene (Meta) | Position 3 | Trace/Negligible | Electronically disfavored by the ortho, para-directing propyl group. |

Friedel-Crafts Acylation and Subsequent Reduction for this compound Synthesis

An alternative and often more selective route to synthesizing pure this compound involves a multi-step process beginning with Friedel-Crafts acylation. This method avoids the formation of hard-to-separate alkylated isomers that can arise from direct Friedel-Crafts alkylation (e.g., rearrangement to isopropylbenzene) and offers better control over regiochemistry. wikipedia.orgdoubtnut.com

This pathway begins with the Friedel-Crafts acylation of chlorobenzene (B131634). In this reaction, chlorobenzene is treated with propanoyl chloride (CH₃CH₂COCl) and a Lewis acid catalyst, typically aluminum chloride (AlCl₃). chemicalbook.comlibretexts.org The reaction introduces the propanoyl group onto the chlorinated aromatic ring, forming chloropropiophenone isomers. guidechem.comchemimpex.com

The chlorine atom on the starting material is a deactivating but ortho, para-directing group. Therefore, the acylation reaction yields a mixture of 1-(2-chlorophenyl)propan-1-one (B1329673) and 1-(4-chlorophenyl)propan-1-one (also known as 4'-chloropropiophenone). Due to the steric bulk of both the chloro group and the incoming propanoyl group, the para isomer is predominantly formed. chemicalbook.com The resulting ketone, 4'-chloropropiophenone (B124772), is a solid and can often be separated from the minor ortho isomer by crystallization. chemicalbook.com

Once the pure 4'-chloropropiophenone is isolated, the final step is the reduction of the ketone's carbonyl group (C=O) to a methylene (B1212753) group (-CH₂-). annamalaiuniversity.ac.in This conversion transforms the propanoyl group into the desired n-propyl group. Two classical named reactions are highly effective for this purpose: the Clemmensen reduction and the Wolff-Kishner reduction. byjus.comadichemistry.com

Clemmensen Reduction: This method involves heating the ketone with zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid. wikipedia.orgyoutube.com These strongly acidic conditions are effective for reducing aryl-alkyl ketones that are stable to acid. annamalaiuniversity.ac.inbyjus.com The reaction mechanism is complex and thought to occur on the surface of the zinc. byjus.com

Wolff-Kishner Reduction: This reaction is performed under strongly basic conditions. youtube.com The ketone is first converted to a hydrazone by reacting it with hydrazine (B178648) (N₂H₄). byjus.comucla.edu The hydrazone is then heated with a strong base, such as potassium hydroxide (B78521) (KOH) or potassium tert-butoxide, in a high-boiling solvent like diethylene glycol. adichemistry.comalfa-chemistry.com This process leads to the elimination of nitrogen gas (N₂) and the formation of the corresponding alkane. wikipedia.org This method is ideal for substrates that are sensitive to strong acids.

| Reduction Method | Reagents and Conditions | Reaction Environment | Suitability for 4'-Chloropropiophenone |

|---|---|---|---|

| Clemmensen Reduction | Zinc amalgam (Zn(Hg)), concentrated hydrochloric acid (HCl), heat. | Strongly Acidic | Suitable, as the aryl chloride and alkyl groups are stable under these conditions. |

| Wolff-Kishner Reduction | Hydrazine (N₂H₄), strong base (e.g., KOH), high-boiling solvent (e.g., diethylene glycol), heat. | Strongly Basic | Suitable, as the substrate is stable in strong base. Offers an alternative to acidic conditions. |

The success of the Friedel-Crafts acylation route hinges on the strategic order of the chlorination and acylation steps to achieve the desired 1,4-substitution pattern. The directing effects of the functional groups at each stage dictate the outcome. lumenlearning.com

Correct Strategy (Chlorination then Acylation): Starting with benzene, chlorination is performed first to produce chlorobenzene. The chloro group is an ortho, para-director. The subsequent Friedel-Crafts acylation is therefore directed to the para position (as the major product), yielding 4'-chloropropiophenone. Reduction then gives the final product, this compound. This sequence successfully places the two groups in a 1,4 relationship.

Incorrect Strategy (Acylation then Chlorination): If one were to start with benzene and perform Friedel-Crafts acylation first, propiophenone (B1677668) would be formed. The acyl group is a strong deactivating group and a meta-director. A subsequent chlorination reaction would therefore yield primarily 1-(3-chlorophenyl)propan-1-one. Reduction of this intermediate would lead to 1-chloro-3-propylbenzene, which is the incorrect isomer. quora.comquora.com

Therefore, to synthesize this compound via this pathway, it is essential to introduce the ortho, para-directing chloro group first, followed by the acylation step, and finally the reduction of the carbonyl group. lumenlearning.com

Alternative Synthetic Routes to this compound

Beyond classical methods like Friedel-Crafts reactions, several alternative synthetic routes offer distinct advantages for the preparation of this compound. These methodologies often provide greater control over regioselectivity and may proceed under milder conditions.

Grignard reactions provide a powerful and versatile method for forming carbon-carbon bonds, enabling the synthesis of this compound. The general strategy involves the reaction of a Grignard reagent derived from a chlorophenyl halide with a suitable propylating agent.

A common approach is the formation of a Grignard reagent from a dihalogenated benzene, such as 4-bromochlorobenzene. In this process, magnesium turnings react selectively with the more reactive bromine atom to form 4-chlorophenylmagnesium bromide in an ether solvent. prepchem.com This organometallic intermediate can then be reacted with a propylating agent, like propyl bromide or propyl tosylate, to introduce the propyl group at the para position, yielding the desired this compound.

Alternatively, a benzylmagnesium chloride Grignard reagent can be reacted with an ethylating agent. patsnap.comgoogle.com While this specific example produces n-propylbenzene, the principle can be adapted. For instance, starting with a 4-chlorobenzyl chloride to form the corresponding Grignard reagent, followed by reaction with an ethylating agent like diethyl sulfate, would also lead to the target molecule. patsnap.comorgsyn.org The reaction typically proceeds in an ether-based solvent, which is crucial for stabilizing the Grignard reagent. google.com

The key steps in a typical Grignard synthesis are:

Formation of the Grignard Reagent : Reaction of an aryl halide (e.g., 4-bromochlorobenzene) with magnesium metal in an anhydrous ether solvent. prepchem.com

Alkylation : Addition of a suitable alkylating agent (e.g., a propyl halide or diethyl sulfate) to the Grignard reagent. orgsyn.org

Workup : Quenching the reaction with an aqueous acidic solution, such as ammonium (B1175870) chloride or dilute hydrochloric acid, followed by extraction and purification of the final product. prepchem.comorgsyn.org

Modern transition-metal-catalyzed cross-coupling reactions offer highly efficient and selective methods for introducing the propyl group onto the chlorobenzene core. These reactions involve the coupling of an organometallic reagent with an organic halide.

Common Cross-Coupling Strategies:

| Coupling Reaction | Aryl Component | Propyl Component | Catalyst System (Example) |

| Kumada Coupling | 1,4-Dichlorobenzene or 1-Bromo-4-chlorobenzene (B145707) | Propylmagnesium bromide (Grignard Reagent) | Nickel or Palladium complexes (e.g., Ni(dppe)Cl₂) |

| Suzuki Coupling | 1-Bromo-4-chlorobenzene | Propylboronic acid or its esters | Palladium complexes (e.g., Pd(PPh₃)₄) with a base |

| Negishi Coupling | 1-Bromo-4-chlorobenzene | Propylzinc chloride | Palladium or Nickel complexes |

In these reactions, a catalyst, typically based on palladium or nickel, facilitates the bond formation between the aryl halide and the propyl-containing coupling partner. acs.org For instance, in a Kumada coupling, 1-bromo-4-chlorobenzene could be reacted with propylmagnesium bromide in the presence of a nickel catalyst. The catalyst undergoes a cycle of oxidative addition, transmetalation, and reductive elimination to form the product and regenerate the active catalyst. The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and minimizing side reactions. acs.org

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing reaction parameters is essential for maximizing the yield and purity of this compound while ensuring the process is efficient and reproducible.

The choice of catalyst and solvent profoundly impacts the outcome of the synthesis, particularly in cross-coupling reactions.

Catalyst Systems : In cross-coupling reactions, the catalytic system consists of a metal precursor (e.g., palladium or nickel salts) and ligands. The ligands stabilize the metal center and modulate its reactivity, influencing the rates of oxidative addition and reductive elimination. For example, bipyridine-ligated nickel complexes have been studied for their reactivity in cross-coupling reactions. acs.org The efficiency of a catalyst can be highly dependent on the specific substrates being coupled.

Solvent Effects : The solvent plays multiple roles: it dissolves reactants, influences catalyst stability and activity, and can affect the reaction mechanism. In Grignard syntheses, ether-based solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are essential for solvating and stabilizing the magnesium reagent. google.comgoogleapis.com In cross-coupling reactions, the choice of solvent can significantly impact catalytic efficiency. nih.gov For instance, a mixture of toluene (B28343) and THF has been used in certain Grignard reactions. googleapis.com The optimization of the solvent system is a routine part of developing effective catalytic transformations. nih.gov

Table of Solvents in Relevant Syntheses

| Synthetic Method | Solvent(s) | Function | Reference(s) |

| Grignard Synthesis | Diethyl ether, Tetrahydrofuran (THF) | Stabilizes the Grignard reagent | google.comorgsyn.orggoogleapis.com |

| Grignard Synthesis | Toluene-THF mixture | Reaction medium | googleapis.com |

| Cross-Coupling | Varies (e.g., Toluene, Dioxane, DMF) | Solubilizes reactants and catalyst; influences catalyst activity | nih.gov |

Precise control of temperature and pressure is crucial for controlling reaction rates, minimizing side product formation, and ensuring safety.

Temperature : Most syntheses of this type are sensitive to temperature. Grignard reactions, for example, often require gentle heating to initiate, followed by cooling to manage the exothermic reaction. orgsyn.org A typical temperature range for these reactions is between 0°C and 40°C. googleapis.com In some optimization studies, it has been found that simply increasing the temperature does not necessarily improve the reaction yield and can sometimes be detrimental. researchgate.net The reaction mixture may be refluxed for a period to ensure the reaction goes to completion. orgsyn.org

Pressure : The syntheses are typically conducted at atmospheric pressure. An inert atmosphere of a gas like nitrogen or argon is often maintained to prevent the highly reactive organometallic intermediates (like Grignard reagents) from reacting with oxygen or moisture from the air. prepchem.com

Green Chemistry Considerations in this compound Synthesis

Grignard reagent-mediated syntheses can offer green advantages over traditional methods like Friedel-Crafts reactions. patsnap.com Key benefits include:

Waste Reduction : Grignard reactions avoid the use of Lewis acid catalysts like aluminum chloride (AlCl₃), which are used in stoichiometric amounts in Friedel-Crafts reactions and generate large volumes of acidic, aluminum-containing aqueous waste during workup. patsnap.com

Energy Efficiency : The reaction temperatures for Grignard syntheses are often low, typically not exceeding 100°C, which reduces energy consumption compared to high-temperature methods. patsnap.comgoogle.com

Improved Atom Economy : By avoiding the use of catalysts that are consumed in the reaction, and by having fewer side reactions, the atom economy of the process can be improved. patsnap.com

Simpler Procedures : The reaction setup and operational steps can be simpler, involving fewer reagents and easier workup procedures. patsnap.com

Further green improvements could involve exploring the use of more environmentally benign solvents as alternatives to traditional ethers and improving the recyclability of transition-metal catalysts used in cross-coupling reactions.

Chemical Reactivity and Reaction Mechanisms of 1 Chloro 4 Propylbenzene

Reductive Dechlorination Mechanisms of 1-Chloro-4-propylbenzene

Catalytic Hydrogenation Pathways (e.g., over Metal Catalysts)

Catalytic hydrogenation is a significant reaction for transforming aromatic compounds. In the context of this compound, catalytic hydrogenation can lead to the saturation of the benzene (B151609) ring and/or cleavage of the carbon-chlorine (C-Cl) bond. The specific products formed depend on the choice of metal catalyst, support, and reaction conditions such as temperature and pressure. iitm.ac.in

Commonly used metal catalysts for arene hydrogenation include platinum, palladium, rhodium, and ruthenium. iitm.ac.inresearchgate.net These metals are often dispersed on a support material like carbon, alumina, or silica (B1680970) to enhance their activity and stability. iitm.ac.in For instance, palladium catalysts supported on magnetite nanoparticles have been utilized for the hydrogenation of similar chloroaromatic compounds.

The hydrogenation of this compound can proceed through different pathways:

Arene Hydrogenation: The primary pathway involves the addition of hydrogen across the double bonds of the benzene ring to form 1-chloro-4-propylcyclohexane. This reaction typically requires relatively mild conditions. researchgate.net

Hydrodechlorination: This pathway involves the cleavage of the C-Cl bond and its replacement with a hydrogen atom, yielding propylbenzene (B89791). This reaction is often a competing process during arene hydrogenation.

Complete Hydrogenation and Hydrodechlorination: Under more forcing conditions, both the aromatic ring and the C-Cl bond can be reduced, resulting in the formation of propylcyclohexane.

The selectivity of the hydrogenation process is a critical aspect. For example, in the hydrogenation of other chloroaromatic compounds, specific catalyst systems have been developed to selectively cleave the C-Cl bond while leaving the aromatic ring intact.

Table 1: Potential Products of Catalytic Hydrogenation of this compound

| Starting Material | Potential Product | Reaction Type |

| This compound | 1-Chloro-4-propylcyclohexane | Arene Hydrogenation |

| This compound | Propylbenzene | Hydrodechlorination |

| This compound | Propylcyclohexane | Arene Hydrogenation & Hydrodechlorination |

This table is illustrative and the actual product distribution depends on the specific catalytic system and reaction conditions.

Mechanistic Insights into Selective C-Cl Bond Cleavage

The selective cleavage of the carbon-chlorine (C-Cl) bond in aryl chlorides like this compound is a chemically significant transformation. The mechanism of this cleavage often involves transition metal catalysts and can be understood through concepts like oxidative addition and reductive elimination. researchgate.net

In many catalytic cycles involving palladium or nickel catalysts, the first step is the oxidative addition of the aryl chloride to a low-valent metal center (e.g., Pd(0) or Ni(0)). This step involves the insertion of the metal into the C-Cl bond, forming an organometallic intermediate where the aryl group and the chlorine atom are both bonded to the metal.

The stability and reactivity of this intermediate are influenced by factors such as the electronic properties of the ligands attached to the metal and the nature of the aryl group. Following the oxidative addition, the subsequent steps of the reaction determine the final product. In the context of hydrodechlorination, a hydrogen source (e.g., H₂) would react with the organometallic intermediate in a process that ultimately leads to the formation of the C-H bond and regenerates the active catalyst.

Theoretical studies, such as those using density functional theory (DFT), have provided deeper insights into the energetics and pathways of these reactions. researchgate.net For instance, such calculations can help to understand the factors that favor the cleavage of the C-Cl bond over other potential side reactions. The selective cleavage of C(aryl)-O bonds in related phenolic compounds has also been studied, providing analogous insights into bond-breaking processes on aromatic rings. researchgate.net

Electrochemical Reduction of this compound

The electrochemical reduction of aryl halides, including this compound, offers an alternative method for cleaving the C-Cl bond. This process involves the transfer of electrons to the molecule at an electrode surface.

The reduction of similar compounds, such as trichloromethylbenzene, has been studied in detail. scispace.com In a typical electrochemical reduction, the aryl chloride accepts an electron to form a radical anion. This radical anion can then undergo further reactions, such as the loss of a chloride ion to form an aryl radical. This aryl radical can then be further reduced to an anion or can abstract a hydrogen atom from the solvent or a proton source to form the corresponding arene.

The potential at which the reduction occurs is a key parameter and is influenced by the structure of the molecule and the reaction medium. For example, the reduction potential of related compounds has been measured using techniques like cyclic voltammetry. scispace.com The presence of other functional groups on the benzene ring can affect the ease of reduction of the C-Cl bond.

Cross-Coupling Reactions Involving this compound

This compound can serve as a substrate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a versatile method for creating a new C-C bond between two sp2-hybridized carbon atoms. chemcompute.org This reaction typically involves the coupling of an organoboron compound (like a boronic acid or its ester) with an aryl halide in the presence of a palladium catalyst and a base. chemcompute.orgyonedalabs.com

While aryl chlorides are generally less reactive than the corresponding bromides and iodides in Suzuki-Miyaura reactions, suitable catalytic systems have been developed to enable their use. chemcompute.orgnih.gov For the coupling of this compound with an arylboronic acid, a palladium catalyst, often with specialized phosphine (B1218219) ligands, is required to achieve high yields. chemcompute.orgnih.gov The reaction proceeds through a catalytic cycle that includes oxidative addition of the aryl chloride to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the biaryl product and regenerate the catalyst. yonedalabs.com

Table 2: Example of a Suzuki-Miyaura Coupling Reaction

| Aryl Halide | Boronic Acid | Catalyst System | Product |

| This compound | Phenylboronic acid | Pd catalyst, ligand, base | 4-Propyl-1,1'-biphenyl |

This table presents a generalized reaction. Specific conditions and yields would depend on the chosen catalyst, ligand, base, and solvent.

Sonogashira Coupling for Aryl-Alkyne Linkages

The Sonogashira coupling reaction is a fundamental method for the formation of a bond between an sp2 carbon of an aryl halide and an sp carbon of a terminal alkyne. researchgate.net This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of a base. researchgate.netcsic.es

This compound can be coupled with a terminal alkyne, such as phenylacetylene, to synthesize an aryl-alkyne derivative. Similar to the Suzuki-Miyaura coupling, the use of aryl chlorides in Sonogashira reactions can be more challenging than aryl iodides or bromides. However, efficient catalytic systems have been developed to facilitate these transformations. beilstein-journals.orgrsc.org The reaction mechanism involves the formation of a palladium-acetylide complex, which then undergoes reductive elimination with the aryl group to form the final product. researchgate.net

Table 3: Example of a Sonogashira Coupling Reaction

| Aryl Halide | Terminal Alkyne | Catalyst System | Product |

| This compound | Phenylacetylene | Pd catalyst, Cu co-catalyst, base | 1-(Phenylethynyl)-4-propylbenzene |

This table illustrates a representative reaction. The specific reagents and conditions would influence the outcome.

Buchwald-Hartwig Amination and Other C-Heteroatom Couplings

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.org

This compound can be coupled with a variety of primary or secondary amines to form the corresponding N-aryl amine derivatives. The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base. wikipedia.orglibretexts.orgresearchgate.net The catalytic cycle is believed to involve oxidative addition of the aryl chloride to the palladium(0) center, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the C-N coupled product. wikipedia.orglibretexts.org

Table 4: Example of a Buchwald-Hartwig Amination Reaction

| Aryl Halide | Amine | Catalyst System | Product |

| This compound | Aniline | Pd catalyst, ligand, base | N-Phenyl-4-propylaniline |

This table shows a general example. The choice of amine, ligand, and reaction conditions will affect the specific product and yield.

Beyond C-N bond formation, palladium-catalyzed methods can also be used for the formation of other carbon-heteroatom bonds, such as carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds, further expanding the synthetic utility of this compound as a building block.

Radical Reactions of this compound

The propyl substituent on the benzene ring of this compound provides a site for radical reactions, primarily at the benzylic position (the carbon atom directly attached to the aromatic ring). The reactivity at this position is a consequence of the relative weakness of the benzylic C-H bonds and the resonance stabilization of the intermediate benzylic radical.

Free-radical halogenation is a characteristic reaction for alkyl-substituted aromatic compounds. wikipedia.org This process allows for the selective substitution of a hydrogen atom on the alkyl side chain, particularly at the benzylic position, with a halogen atom.

The enhanced reactivity of the benzylic position stems from the stability of the benzylic radical intermediate. The bond dissociation energy for a benzylic C-H bond is approximately 90 kcal/mol, which is significantly lower than that of primary (100 kcal/mol) or secondary (96 kcal/mol) alkyl C-H bonds. echemi.com When a radical initiator, such as light (hν) or a peroxide, is used, it facilitates the homolytic cleavage of the weakest C-H bond. masterorganicchemistry.comyoutube.com

In the case of this compound, abstraction of a benzylic hydrogen atom by a radical (X•) leads to the formation of a 1-(4-chlorophenyl)propyl radical. This radical is stabilized by resonance, as the unpaired electron can be delocalized into the adjacent π-system of the benzene ring. uomustansiriyah.edu.iqkhanacademy.org This stabilization lowers the activation energy for its formation, making the benzylic position the preferred site of radical attack. khanacademy.org

Initiation: Generation of initial halogen radicals, typically through homolysis of a halogen molecule (e.g., Br₂) by heat or light. libretexts.orgyoutube.com

Propagation: A two-step cycle where a halogen radical abstracts a benzylic hydrogen to form the stabilized benzylic radical. This radical then reacts with a halogen molecule to yield the halogenated product and a new halogen radical, which continues the chain. uomustansiriyah.edu.iqlibretexts.org

Termination: Combination of any two radical species to form a stable molecule, ending the chain reaction. wikipedia.orglibretexts.org

Benzylic bromination is a highly selective reaction that occurs almost exclusively at the carbon adjacent to the aromatic ring. uomustansiriyah.edu.iq The reagent of choice for this transformation is N-bromosuccinimide (NBS), often in the presence of a radical initiator like benzoyl peroxide or light. masterorganicchemistry.comuomustansiriyah.edu.iq The use of NBS is advantageous as it provides a constant, low concentration of bromine (Br₂), which favors the radical substitution pathway over electrophilic addition to the aromatic ring. masterorganicchemistry.comchadsprep.com

The reaction of this compound with NBS would proceed via the formation of the 1-(4-chlorophenyl)propyl radical, which then abstracts a bromine atom from Br₂ to yield 1-bromo-1-(4-chlorophenyl)propane.

Table 1: Benzylic Bromination of Propylbenzenes

| Substrate | Reagent | Initiator | Solvent | Product | Yield | Reference |

| Propylbenzene | N-Bromosuccinimide (NBS) | Benzoyl Peroxide | CCl₄ | (1-Bromopropyl)benzene | 97% | uomustansiriyah.edu.iq |

| Propylbenzene | N-Bromosuccinimide (NBS) | Heat (Δ) / Peroxide | CCl₄ | 1-Bromo-1-phenylpropane | N/A | khanacademy.org |

Note: Data for propylbenzene is presented as a direct analogue for the reactivity of this compound.

Similar to bromination, benzylic chlorination can be achieved through a radical mechanism. This reaction is typically carried out using chlorine gas (Cl₂) under UV irradiation or at high temperatures. askfilo.com However, radical chlorination is generally less selective than bromination. wikipedia.org While the benzylic position is favored due to radical stability, chlorination can also occur to a lesser extent at other positions on the alkyl chain, potentially leading to a mixture of products. masterorganicchemistry.com For this compound, the expected major product from radical chlorination would be 1-chloro-1-(4-chlorophenyl)propane.

Table 2: Radical Chlorination of Propane (B168953) - A Model for Selectivity

| Position of Hydrogen | Relative Reactivity (Chlorination at 25°C) |

| Primary | 1 |

| Secondary | 3.66 |

Source: Adapted from Master Organic Chemistry. masterorganicchemistry.com This data for propane illustrates the preference for substitution at secondary carbons over primary carbons, which is analogous to the preference for the benzylic (a secondary) position in this compound.

The benzylic position of this compound is also susceptible to oxidation via radical pathways. These reactions can be initiated by strong oxidizing agents or through catalytic processes involving oxygen.

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the alkyl side chain of alkylbenzenes. masterorganicchemistry.com The reaction proceeds through the formation of a benzylic radical intermediate. uomustansiriyah.edu.iq For alkylbenzenes with at least one benzylic hydrogen, the entire side chain is typically oxidized down to a carboxylic acid group. Therefore, the vigorous oxidation of this compound with hot, concentrated KMnO₄ would be expected to yield 4-chlorobenzoic acid.

More recent research has focused on developing milder, more selective catalytic methods for oxidation. A light-driven, copper-catalyzed protocol has been shown to achieve the aerobic oxidation of various alkylarenes. rsc.org This process involves a Ligand-to-Metal Charge Transfer (LMCT) in the copper(II) chloride catalyst to generate a chlorine radical. This chlorine radical then initiates the reaction by abstracting a hydrogen atom from the benzylic position of the alkylarene. rsc.org The resulting benzylic radical reacts with oxygen in a radical chain process, ultimately leading to the cleavage of C-C bonds and the formation of benzoic acid derivatives. rsc.org The addition of a radical scavenger like TEMPO has been shown to inhibit the reaction, confirming the radical mechanism. rsc.org Applying this system to this compound would be expected to produce 4-chlorobenzoic acid.

Advanced Spectroscopic and Analytical Characterization of 1 Chloro 4 Propylbenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the magnetic properties of atomic nuclei, offering precise insights into the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

The ¹H NMR spectrum of 1-Chloro-4-propylbenzene provides a definitive map of the proton environments. The aromatic protons on the benzene (B151609) ring and the aliphatic protons of the propyl side chain resonate in distinct regions of the spectrum.

Aromatic Region: The protons on the benzene ring appear as two distinct signals due to the substitution pattern. The molecule has a plane of symmetry, making the protons ortho to the propyl group (H-2' and H-6') chemically equivalent, and the protons meta to the propyl group (H-3' and H-5') also equivalent. This results in an AA'BB' spin system, which often appears as two doublets. The protons ortho to the electron-withdrawing chlorine atom (H-3', H-5') are deshielded and appear further downfield compared to the protons ortho to the alkyl group (H-2', H-6').

Aliphatic Region: The propyl group gives rise to three distinct signals: a triplet for the terminal methyl (CH₃) protons, a sextet (or multiplet) for the methylene (B1212753) (CH₂) group adjacent to the methyl group, and a triplet for the benzylic methylene (CH₂) group attached directly to the benzene ring. The benzylic protons are the most deshielded of the aliphatic protons due to the influence of the aromatic ring.

The coupling constants (J), which measure the interaction between neighboring protons, are typically around 7-8 Hz for ortho-coupling in the aromatic ring and around 7 Hz for vicinal coupling in the alkyl chain.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3', H-5' (Aromatic) | ~7.25 | Doublet | ~8.0 |

| H-2', H-6' (Aromatic) | ~7.10 | Doublet | ~8.0 |

| H-1 (Benzylic CH₂) | ~2.55 | Triplet | ~7.5 |

| H-2 (Methylene CH₂) | ~1.60 | Sextet | ~7.5 |

Note: Data are predicted values based on typical chemical shifts and substituent effects.

The proton-decoupled ¹³C NMR spectrum of this compound displays seven distinct signals, corresponding to the seven unique carbon environments in the molecule.

Aromatic Carbons: Four signals are observed for the aromatic carbons. The carbon atom bonded to the chlorine (C-4') is significantly deshielded. The carbon atom bonded to the propyl group (C-1') is also a quaternary carbon and typically shows a weaker signal. The remaining two signals correspond to the four CH carbons of the benzene ring (C-2'/C-6' and C-3'/C-5').

Aliphatic Carbons: Three signals correspond to the carbons of the propyl chain. The benzylic carbon (C-1) is the most deshielded of the three, followed by the central methylene carbon (C-2) and the terminal methyl carbon (C-3), which is the most shielded.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C-4' (C-Cl) | ~139.5 |

| C-1' (C-Alkyl) | ~131.5 |

| C-3'/C-5' (Aromatic CH) | ~129.8 |

| C-2'/C-6' (Aromatic CH) | ~128.5 |

| C-1 (Benzylic CH₂) | ~37.0 |

| C-2 (Methylene CH₂) | ~24.5 |

Note: Data are predicted values based on typical chemical shifts and substituent effects. Aromatic and alkene regions can overlap significantly in ¹³C NMR. oregonstate.edu

To unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between protons that are spin-spin coupled. For this compound, this would confirm the connectivity of the propyl chain by showing correlations between the H-1 and H-2 protons, and between the H-2 and H-3 protons. It would also show a correlation between the ortho-coupled aromatic protons (H-2'/H-6' and H-3'/H-5').

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates protons with their directly attached carbons. This technique would be used to definitively assign each carbon signal to its corresponding proton. For example, the proton signal at ~2.55 ppm would show a cross-peak with the carbon signal at ~37.0 ppm, confirming the assignment of the benzylic CH₂ group.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental formula, and providing structural information through fragmentation analysis.

In EI-MS, the molecule is ionized by a high-energy electron beam, which often causes the resulting molecular ion to fragment in a predictable manner. The mass spectrum of this compound exhibits a characteristic pattern.

Molecular Ion Peak (M⁺): The molecular ion peak is observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. Due to the natural isotopic abundance of chlorine (³⁵Cl:~75%, ³⁷Cl:~25%), two molecular ion peaks will be present: [M]⁺ at m/z 154 and [M+2]⁺ at m/z 156, with a characteristic intensity ratio of approximately 3:1.

Major Fragmentation: The most prominent fragmentation pathway for alkylbenzenes is the cleavage of the bond beta to the aromatic ring (benzylic cleavage). docbrown.inforesearchgate.net For this compound, this involves the loss of an ethyl radical (•CH₂CH₃) to form a highly stable chlorobenzyl cation. This fragment is often the base peak in the spectrum.

Table 3: Key Fragments in the EI Mass Spectrum of this compound

| m/z | Ion Structure/Fragment Lost | Notes |

|---|---|---|

| 156 | [C₉H₁₁³⁷Cl]⁺ | Molecular ion peak (³⁷Cl isotope) |

| 154 | [C₉H₁₁³⁵Cl]⁺ | Molecular ion peak (³⁵Cl isotope) |

| 127 | [C₇H₆³⁷Cl]⁺ | Loss of •C₂H₅ (³⁷Cl isotope) |

| 125 | [C₇H₆³⁵Cl]⁺ | Loss of •C₂H₅; often the base peak |

High-Resolution Mass Spectrometry measures the m/z values to several decimal places, allowing for the determination of the exact mass and elemental formula of a compound. This is a crucial step in confirming the identity of a newly synthesized or isolated substance. The monoisotopic mass is calculated using the mass of the most abundant isotopes of each element (¹H, ¹²C, and ³⁵Cl).

The calculated exact mass for the molecular formula of this compound, C₉H₁₁Cl, provides an unambiguous confirmation of its elemental composition.

Exact Mass: 154.05493 Da nih.gov

Advanced Ionization Techniques for Molecular Weight Characterization

The determination of the precise molecular weight of this compound is fundamental to its characterization. While conventional methods like Electron Ionization (EI) are effective, advanced ionization techniques provide enhanced capabilities, particularly for complex matrices or when detailed structural information is required. These "soft" ionization methods minimize fragmentation, ensuring the molecular ion is readily identifiable.

Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are powerful tools, though less common for nonpolar, volatile compounds like this compound unless derivatized. More relevant are ambient ionization methods like Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART), which allow for the analysis of samples with minimal preparation. semanticscholar.orgsemanticscholar.orgnih.gov

A key advanced technique applicable to this compound is Ion Mobility-Mass Spectrometry (IM-MS). This method not only separates ions based on their mass-to-charge ratio (m/z) but also by their size, shape, and charge, providing a collision cross-section (CCS) value. The CCS is a crucial physicochemical property that offers an additional dimension of identification, helping to distinguish between isomers. For this compound, predicted CCS values can be calculated for various adducts, providing reference data for experimental verification. uni.lu

Below is a table of predicted Collision Cross Section (CCS) values for various adducts of this compound, calculated using advanced computational models. uni.lu

| Adduct Type | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |

|---|---|---|

| [M]⁺ | 154.05438 | 131.3 |

| [M+H]⁺ | 155.06221 | 129.1 |

| [M+Na]⁺ | 177.04415 | 138.3 |

| [M+K]⁺ | 193.01809 | 134.5 |

| [M+NH₄]⁺ | 172.08875 | 151.5 |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups present in the this compound molecule. These methods probe the vibrational modes of molecular bonds, providing a unique spectral fingerprint.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its distinct structural features: the propyl chain and the para-substituted chlorobenzene (B131634) ring. Key expected vibrations include:

Aromatic C-H stretches : Typically appearing just above 3000 cm⁻¹.

Aliphatic C-H stretches : From the propyl group's CH₃ and CH₂ moieties, observed in the 2800-3000 cm⁻¹ region. docbrown.info

Aromatic C=C stretches : Characteristic of the benzene ring, these appear as a series of bands in the 1450-1600 cm⁻¹ range. docbrown.info

C-H bending vibrations : Both in-plane and out-of-plane bending for the aromatic ring provide information on the substitution pattern. A strong band in the 800-850 cm⁻¹ region is indicative of para-substitution.

C-Cl stretch : The carbon-chlorine bond vibration is expected in the fingerprint region, typically between 750 and 550 cm⁻¹.

Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the ring-breathing mode near 1000 cm⁻¹, often produce strong, sharp signals in the Raman spectrum. The symmetric C-H stretching of the alkyl groups is also typically Raman-active.

The following table summarizes the expected key vibrational frequencies for this compound based on analysis of related compounds. docbrown.infonih.govresearchgate.net

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique (IR/Raman) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 2975 - 2850 | IR, Raman |

| Aromatic C=C Ring Stretch | 1610 - 1580, 1500 - 1450 | IR, Raman |

| Alkyl C-H Bend | 1470 - 1370 | IR |

| Aromatic C-H Out-of-Plane Bend (para) | 850 - 800 | IR (Strong) |

| C-Cl Stretch | 750 - 550 | IR, Raman |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and solvents, thereby enabling accurate purity assessment and real-time monitoring of its synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for confirming the identity and purity of volatile compounds like this compound. The gas chromatograph first separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The retention time from the GC provides a preliminary identification, which can be confirmed by comparing it to a known standard. The Kovats retention index, a standardized measure, is also used for this purpose. nih.govpherobase.com The mass spectrum provides unambiguous structural confirmation. For this compound (molecular weight ≈154.64 g/mol ), the mass spectrum generated by electron ionization will show a molecular ion peak ([M]⁺) at m/z 154 and a characteristic isotopic pattern at m/z 156 ([M+2]⁺) with an intensity of about one-third of the molecular ion, which is indicative of the presence of a single chlorine atom. nih.govnist.govsigmaaldrich.com

The fragmentation pattern is also a key identifier. Common fragmentation pathways for alkylbenzenes include benzylic cleavage. For this compound, significant fragments would be expected from the loss of ethyl (C₂H₅) or methyl (CH₃) radicals.

| m/z Value | Proposed Fragment Ion | Significance |

|---|---|---|

| 154/156 | [C₉H₁₁Cl]⁺ | Molecular Ion (M⁺) peak with chlorine isotope pattern |

| 125/127 | [M - C₂H₅]⁺ | Loss of an ethyl group (benzylic cleavage) |

| 111/113 | [C₆H₄Cl]⁺ | Loss of the propyl group |

| 91 | [C₇H₇]⁺ | Tropylium (B1234903) ion (rearrangement) |

Gas Chromatography-Flame Ionization Detection (GC-FID) for Quantitative Analysis

For quantitative analysis and precise purity determination, Gas Chromatography with a Flame Ionization Detector (GC-FID) is the method of choice. pherobase.com While GC-MS is excellent for identification, GC-FID offers superior performance for quantification due to its high sensitivity and wide linear range for hydrocarbons.

In this technique, after the sample is separated by the GC column, the eluting compounds are burned in a hydrogen-air flame. The combustion of organic compounds produces ions, which generate a current that is proportional to the amount of substance being burned. The instrument records a signal as a peak, and the area under this peak is directly proportional to the concentration of the corresponding analyte.

To determine the purity of a this compound sample, the peak area of the compound is compared to the total area of all peaks in the chromatogram. Commercial suppliers often use this method to certify product purity, frequently reporting values greater than 98%. tcichemicals.com For reaction monitoring, aliquots can be taken from a reaction mixture over time, and the change in the relative peak area of this compound can be used to calculate the reaction's progress and yield.

| Component | Retention Time (min) | Peak Area | Area % |

|---|---|---|---|

| Solvent | 2.15 | 15,400 | 0.85% |

| Impurity 1 | 5.89 | 8,250 | 0.46% |

| This compound | 8.32 | 1,785,600 | 98.50% |

| Impurity 2 | 9.14 | 5,250 | 0.29% |

| Total | - | 1,814,500 | 100.00% |

Note: The data in this table is hypothetical and for illustrative purposes.

Computational and Theoretical Chemistry Studies of 1 Chloro 4 Propylbenzene

Quantum Chemical Calculations

Hartree-Fock (HF) Calculations for Ground State Properties

Similarly, there is a lack of available research employing Hartree-Fock (HF) calculations to determine the ground state properties of 1-Chloro-4-propylbenzene. HF methods, while being a more foundational approach, are instrumental in approximating the electronic wavefunction and energy of a quantum many-body system in a stationary state.

Frontier Molecular Orbital (FMO) Analysis of this compound

HOMO-LUMO Energy Gaps and Chemical Reactivity Prediction

A Frontier Molecular Orbital (FMO) analysis, which is crucial for predicting a molecule's reactivity, has not been specifically reported for this compound. This analysis involves the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity, with a smaller gap generally suggesting higher reactivity. Without dedicated computational studies, the precise HOMO-LUMO energy gap for this compound remains undetermined.

Fukui Functions for Regioselectivity Prediction

There are no available studies that have calculated the Fukui functions for this compound. These functions are derived from conceptual DFT and are used to predict the most likely sites for nucleophilic, electrophilic, and radical attack on a molecule, thus providing valuable information about its regioselectivity in chemical reactions.

Analysis of Molecular Reactivity Descriptors

A comprehensive analysis of molecular reactivity descriptors for this compound is absent from the scientific literature. These descriptors, which include parameters such as electronegativity, chemical hardness and softness, and the electrophilicity index, are derived from the energies of the frontier molecular orbitals and provide a quantitative measure of a molecule's reactivity.

Electrophilicity and Nucleophilicity Indices

In the realm of chemical reactivity, electrophilicity and nucleophilicity indices are crucial descriptors that quantify the ability of a molecule to accept or donate electrons, respectively. For this compound, these indices can be computationally determined using Density Functional Theory (DFT). The electrophilicity index (ω) is a measure of the stabilization in energy when the system acquires an additional electronic charge from the environment. Conversely, the nucleophilicity index (Nu) reflects the molecule's ability to donate electrons.

Table 1: Conceptual Framework for Reactivity Indices of this compound

| Reactivity Index | Conceptual Definition | Influencing Factors for this compound |

|---|---|---|

| Electrophilicity Index (ω) | A measure of a molecule's ability to accept electrons. | The electron-withdrawing nature of the chlorine atom increases the electrophilicity of the aromatic ring. |

| Nucleophilicity Index (Nu) | A measure of a molecule's ability to donate electrons. | The electron-donating propyl group enhances the electron density of the benzene (B151609) ring, contributing to its nucleophilic character. |

Chemical Hardness and Electronic Chemical Potential

Chemical hardness (η) and electronic chemical potential (μ) are fundamental concepts in DFT that help in understanding the stability and reactivity of a molecule. ias.ac.in The electronic chemical potential is a measure of the escaping tendency of electrons from a system, while chemical hardness quantifies the resistance of a system to a change in its electron distribution. ias.ac.in These parameters are typically calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com

For this compound, the electronic chemical potential would be influenced by the combined electronic effects of the chloro and propyl substituents. The chemical hardness is related to the HOMO-LUMO gap; a larger gap implies greater stability and lower reactivity. ias.ac.in Computational studies on haloalkanes and substituted benzenes provide a framework for estimating these values and interpreting their implications for the reactivity of this compound. researchgate.netrsc.org

Table 2: Theoretical Descriptors of Reactivity for this compound

| Descriptor | Formula (in terms of HOMO and LUMO energies) | Significance for this compound |

|---|---|---|

| Electronic Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Indicates the tendency of electrons to escape from the molecule. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) | Represents the resistance to change in electron configuration, indicating chemical stability. |

Prediction of Spectroscopic Properties from Theoretical Models

Computational chemistry offers powerful tools for the prediction of spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. For this compound, theoretical calculations can provide valuable information that aids in the interpretation of experimental spectra.

Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO) within a DFT framework. nih.gov These calculations would predict distinct signals for the aromatic and aliphatic protons and carbons, taking into account the electronic environment created by the chloro and propyl groups. docbrown.info For instance, the carbon atom attached to the chlorine would be expected to have a specific chemical shift due to the halogen's electronegativity.

Similarly, the IR spectrum of this compound can be simulated by calculating its vibrational frequencies. aip.orgillinois.edursc.orgrsc.org These calculations can help in assigning the observed absorption bands to specific vibrational modes of the molecule, such as the C-H stretching of the aromatic ring and the propyl group, and the C-Cl stretching vibration. aip.orgillinois.edursc.orgrsc.org

Table 3: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Technique | Predicted Feature | Corresponding Structural Unit |

|---|---|---|

| ¹³C NMR | Chemical shift in the aromatic region | Aromatic carbons influenced by -Cl and -C₃H₇ |

| ¹H NMR | Distinct signals for ortho, meta protons | Aromatic C-H bonds |

| ¹H NMR | Signals in the aliphatic region | Protons of the propyl group (-CH₂-CH₂-CH₃) |

| IR Spectroscopy | C-H stretching vibrations | Aromatic and aliphatic C-H bonds |

| IR Spectroscopy | C-Cl stretching vibration | Carbon-chlorine bond |

Mechanistic Investigations of this compound Transformations through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical studies can be employed to investigate the pathways of its various transformations, such as electrophilic aromatic substitution and nucleophilic aromatic substitution.

In the case of electrophilic aromatic substitution, computational models can be used to determine the preferred site of attack (ortho, meta, or para to the existing substituents) by calculating the energies of the intermediate carbocations (sigma complexes). irjet.netmasterorganicchemistry.com The directing effects of the chloro (ortho, para-directing but deactivating) and propyl (ortho, para-directing and activating) groups can be rationalized through these calculations.

For nucleophilic aromatic substitution, which is generally difficult for chlorobenzene (B131634) derivatives, computational studies can explore the reaction pathways and activation barriers under different conditions. vedantu.comaskiitians.comvedantu.comchemguide.co.uk The presence of the propyl group might slightly influence the reactivity compared to chlorobenzene itself. Theoretical modeling can provide insights into the feasibility of such reactions and the nature of the transition states involved.

Table 4: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Benzene |

Environmental Behavior and Degradation Pathways of 1 Chloro 4 Propylbenzene

Biotic Degradation Studies

The biodegradation of 1-Chloro-4-propylbenzene, mediated by microorganisms, is a critical pathway for its removal from contaminated environments. The pathways of degradation can vary significantly depending on the presence or absence of oxygen.

Under aerobic conditions, many chlorinated benzenes with four or fewer chlorine atoms are susceptible to microbial degradation. nih.gov Bacteria from genera such as Pseudomonas and Burkholderia are known to degrade these compounds. nih.gov The initial step in the aerobic degradation of chlorinated benzenes is typically the oxidation of the aromatic ring by a dioxygenase enzyme, leading to the formation of a chlorocatechol. nih.gov This intermediate is then further metabolized, often through ring cleavage, eventually leading to mineralization (the complete breakdown to carbon dioxide, water, and chloride ions). nih.gov

For this compound, two potential aerobic degradation pathways can be hypothesized:

Attack on the Aromatic Ring: A dioxygenase could attack the chlorinated aromatic ring, leading to the formation of a propyl-substituted chlorocatechol. This would be followed by ring cleavage and subsequent metabolism.

Attack on the Propyl Side Chain: Alternatively, initial oxidation could occur on the propyl side chain. This is a common pathway for the degradation of alkylbenzenes.

Studies on the aerobic degradation of chlorobenzene (B131634) have shown that some bacterial strains can utilize it as a sole source of carbon and energy, mineralizing it to CO2 and HCl. nih.gov

Table 3: Postulated Aerobic Biodegradation Pathway of this compound

| Step | Enzyme(s) Involved (Hypothesized) | Intermediate(s) (Hypothesized) | Final Products |

| 1. Initial Oxidation | Dioxygenase | Propyl-chlorocatechol | - |

| 2. Ring Cleavage | Catechol dioxygenase | Ring-opened intermediates | - |

| 3. Further Metabolism | Various hydrolases, dehydrogenases, etc. | Tricarboxylic acid (TCA) cycle intermediates | CO2, H2O, Cl- |

Under anaerobic conditions, the primary mechanism for the biodegradation of chlorinated aromatic compounds is reductive dechlorination. This process involves the removal of a chlorine atom, which is replaced by a hydrogen atom. Higher chlorinated benzenes are more readily dehalogenated to lower chlorinated forms. nih.gov Monochlorinated benzene (B151609), however, is often found to be more recalcitrant to further anaerobic degradation. nih.gov

For this compound, anaerobic degradation would likely proceed via reductive dechlorination to produce propylbenzene (B89791). Propylbenzene can then be further degraded under anaerobic conditions. For instance, n-propylbenzene has been shown to be biodegraded to propylphenols under iron-reducing conditions. frontiersin.org Another potential activation mechanism for benzene and alkylbenzenes under anaerobic conditions is carboxylation or methylation. researchgate.net

The complete anaerobic degradation of chlorobenzene to methane (B114726) and carbon dioxide has been demonstrated in microcosms bioaugmented with a chlorobenzene-dechlorinating culture and a benzene-degrading methanogenic consortium. nih.gov This suggests that a consortium of microorganisms with different metabolic capabilities is likely required for the complete mineralization of this compound under anaerobic conditions.

Table 4: Postulated Anaerobic Biodegradation Pathway of this compound

| Step | Process | Intermediate(s) (Hypothesized) | Final Products |

| 1. Reductive Dechlorination | Halorespiration | Propylbenzene | - |

| 2. Side Chain Oxidation/Ring Activation | Various anaerobic enzymes | Propylphenols, propylbenzoates | - |

| 3. Ring Cleavage and Fermentation | Various anaerobic enzymes | Fatty acids, H2, CO2 | - |

| 4. Methanogenesis | Methanogens | Methane (CH4) | CH4, CO2 |

Specific microbial communities capable of degrading this compound have not been extensively documented. However, based on studies of related compounds, several groups of microorganisms are likely to be involved.

Under aerobic conditions, bacteria from the genera Pseudomonas , Burkholderia , and Rhodococcus are known to degrade chlorobenzenes and alkylbenzenes. nih.govnih.gov These bacteria often possess the necessary dioxygenase enzymes to initiate the degradation process.

Under anaerobic conditions, the key players in reductive dechlorination of chlorinated benzenes often belong to the phylum Chloroflexi , particularly the genus Dehalococcoides , although this is more commonly associated with more highly chlorinated benzenes. nih.gov The subsequent degradation of the resulting propylbenzene would likely be carried out by a consortium of fermentative and syntrophic bacteria in conjunction with methanogenic archaea if conditions are favorable for methanogenesis. Studies on anaerobic benzene degradation have implicated bacteria from the Deltaproteobacteria and Clostridia classes. nih.gov

Table 5: Microbial Genera Potentially Involved in the Degradation of this compound

| Condition | Microbial Genera (Hypothesized) | Role |

| Aerobic | Pseudomonas, Burkholderia, Rhodococcus | Initial oxidation of the aromatic ring or side chain. |

| Anaerobic | Dehalococcoides (and other dehalogenating bacteria) | Reductive dechlorination of the chloro-aromatic ring. |

| Anaerobic | Deltaproteobacteria, Clostridia | Degradation of the de-chlorinated propylbenzene. |

| Anaerobic | Methanogenic Archaea (e.g., Methanosaeta, Methanospirillum) | Conversion of fermentation products to methane. |

Environmental Fate Modeling and Partitioning

The environmental fate of this compound is governed by several physical and chemical processes that determine its distribution and persistence in various environmental compartments. Modeling these processes is crucial for predicting the compound's behavior and potential exposure risks. Key partitioning behaviors include its tendency to move from water and soil into the atmosphere and its potential to accumulate in living organisms.

Volatilization from Water and Soil

Volatilization is a significant process that influences the environmental distribution of this compound. This process is largely governed by the compound's physical-chemical properties, particularly its Henry's Law constant, which describes the partitioning between air and water.

Estimation procedures based on molecular-diffusion coefficients and molecular weight are often used to predict volatilization rates when compound-specific data is unavailable. usgs.gov Studies on a range of alkyl-substituted benzenes have shown that the ratio of the liquid-film coefficient for volatilization to that of oxygen absorption is independent of the mixing conditions in the water, providing a method to estimate volatilization from streams and rivers. usgs.gov Given its structural similarities to these compounds, this compound is expected to exhibit significant volatilization from both water surfaces and moist soil.

Bioaccumulation Potential in Aquatic Organisms

Bioaccumulation refers to the process where the concentration of a chemical in an organism becomes higher than its concentration in the surrounding environment. nih.gov The potential for a chemical to bioaccumulate is a critical factor in assessing its environmental risk. This potential is often initially screened using the octanol-water partition coefficient (log Kow), with values greater than 3 indicating a potential for bioaccumulation. nih.gov

For this compound, the predicted XLogP3 value, an estimate of log Kow, is 4.2. nih.gov This value suggests a significant potential for the compound to accumulate in the fatty tissues of aquatic organisms.

The bioconcentration factor (BCF) is a more direct measure of bioaccumulation and is the ratio of the chemical's concentration in an organism to that in the water. Experimental BCF values for the closely related compounds n-propylbenzene and isopropylbenzene (cumene) have been measured in various aquatic species, showing low to moderate accumulation. frontiersin.orgsci-hub.box For instance, the mussel Mytilus edulis showed a BCF of 38 for n-propylbenzene, while the goldfish (Carassius auratus) had a BCF of 36 for isopropylbenzene. sci-hub.box Although predicted BCF values for propylbenzenes can be higher, experimental data suggests a moderate potential for accumulation in aquatic life. frontiersin.org

| Compound | Organism | Bioconcentration Factor (BCF) |

|---|---|---|

| n-Propylbenzene | Mytilus edulis (Mussel) | 38 |

| Isopropylbenzene | Carassius auratus (Goldfish) | 36 |

Remediation Strategies for this compound Contamination

Contamination of soil and water with chlorinated aromatic hydrocarbons like this compound necessitates effective remediation strategies to mitigate environmental damage. Research has focused on both chemical and biological methods to degrade these persistent pollutants.

Catalytic Degradation and Dechlorination for Environmental Cleanup

Catalytic processes offer a promising avenue for the degradation and detoxification of chlorinated aromatic compounds. One such approach involves the use of enzyme-based systems. For example, a laccase-mediator system, enhanced with surfactants, has been shown to effectively degrade chlorobenzene. nih.gov In this system, the enzyme laccase, in the presence of a mediator, facilitates the oxidation of the pollutant. The addition of a surfactant like Tween 80 can enhance the solubility of the chlorinated compound, promoting more efficient degradation. nih.gov

Under optimized conditions, such a system achieved a 43.5% degradation efficiency and a 41.55% dechlorination efficiency for chlorobenzene within 24 hours. nih.gov The degradation pathway involves the removal of chlorine atoms from the benzene ring, a critical step in reducing the compound's toxicity. nih.gov Studies on various chlorobenzenes have shown that the degradation rate can be influenced by the number and position of chlorine substituents on the aromatic ring. nih.gov While this research was not conducted on this compound specifically, it demonstrates a viable catalytic strategy for the dechlorination and degradation of structurally similar pollutants.

Bioremediation Enhancement Techniques

Bioremediation, which uses microorganisms to break down pollutants, is considered an environmentally friendly and cost-effective cleanup method. nih.gov However, the degradation of recalcitrant compounds like chlorinated benzenes can be slow. Several techniques can be employed to enhance the efficiency of bioremediation.

One approach is cometabolic biodegradation, where microorganisms degrading one compound simultaneously degrade another. The biodegradation of 4-chloronitrobenzene, for example, was significantly enhanced by the synergistic effect of an organic reductant (mannitol) and a substrate (beef extract). nih.gov This strategy boosted degradation rates from less than 20% to 100% for several bacterial strains. nih.gov

Another enhancement technique involves the use of specific, highly efficient microbial strains. A novel marine microalga, Rhinomonas reticulata S6A, has demonstrated the ability to degrade propylbenzenes. frontiersin.org This microalga was able to degrade 72% of n-propylbenzene and 56% of isopropylbenzene within seven days. frontiersin.org The degradation kinetics followed a zero-order model, with the rate increasing with the initial pollutant concentration. frontiersin.orgresearchgate.net Moderately increasing the initial density of the microalgae was also found to accelerate the degradation process. frontiersin.orgresearchgate.net Such bioaugmentation, the introduction of specialized microbes to a contaminated site, can significantly speed up the natural attenuation process. frontiersin.org

| Compound | Microorganism | Degradation (%) after 7 days | Optimal Concentration for Degradation (mg/L) |

|---|---|---|---|

| n-Propylbenzene | Rhinomonas reticulata S6A | ~72% | 2.42 |

| Isopropylbenzene | Rhinomonas reticulata S6A | ~56% | 2.78 |

Applications of 1 Chloro 4 Propylbenzene As a Synthetic Intermediate

Precursor in Pharmaceutical Synthesis

While direct utilization of 1-Chloro-4-propylbenzene in the final structure of marketed drugs is not extensively documented, its structural motif is integral to certain classes of therapeutic agents. Its primary role in pharmaceutical synthesis is as a precursor for constructing more complex molecular architectures.

One notable area of application is in the synthesis of C-aryl glycosides, a class of compounds investigated for their potential as SGLT2 inhibitors for the treatment of type 2 diabetes. The general synthesis of these molecules often involves the coupling of a protected glucose derivative with an arylated aglycone. The this compound moiety can serve as a foundational component of this aglycone, which is then further functionalized before the crucial C-C bond formation with the sugar ring. The synthesis of such compounds is a multi-step process that leverages the reactivity of the chlorobenzene (B131634) ring for cross-coupling reactions.

| Pharmaceutical Application Area | Role of this compound Moiety | Example Target Class |

| Antidiabetic Agents | Precursor to the aglycone portion | C-aryl glycoside SGLT2 inhibitors |

Building Block for Agrochemical Development

In the field of agrochemicals, this compound and its derivatives are valuable intermediates for the synthesis of pesticides, including fungicides and herbicides. The substituted benzene (B151609) ring structure is a common feature in many active agrochemical ingredients.

For instance, the synthesis of certain fungicidal compounds involves the creation of complex heterocyclic systems, such as substituted pyrimidines. The 4-propylphenyl group, derivable from this compound, can be incorporated into these structures. The synthesis may involve a series of reactions where the chlorine atom is displaced or the aromatic ring is further functionalized to build the final fungicidal molecule. While specific commercial fungicides directly synthesized from this compound are not prominently disclosed in public literature, the structural similarity to components of patented fungicidal compositions suggests its utility as a key building block.

| Agrochemical Category | Potential Role of this compound |

| Fungicides | Intermediate for the synthesis of active ingredients containing a substituted phenyl group. |

| Herbicides | Precursor for the development of new herbicidal compounds. |